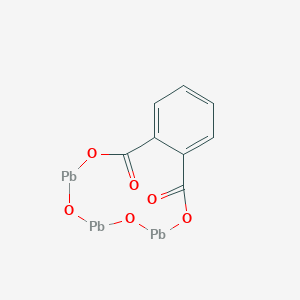
2,2-Difluoro-1,3-benzodioxole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,2-Difluoro-1,3-benzodioxole and its derivatives involves several methodologies showcasing its versatility and accessibility. One notable approach involves the reaction of organosulfonyloxy derivatives with alkynyltrimethylsilanes, leading to various iodonium triflates and alkynylbenziodoxoles with high yields (Zhdankin et al., 1996). Additionally, a homologous series of functionalized 2,2-difluoro-1,3-benzodioxoles demonstrates the compound's capacity for diverse electrophilic traps, expanding its derivative spectrum significantly (Schlosser et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,2-Difluoro-1,3-benzodioxole exhibits a planar configuration, as evidenced by crystallographic studies. This structural analysis reveals the compound's planarity and the slight twist between the benzodioxole ring system and substituent groups, facilitating specific interactions such as hydrogen bonding and π-π stacking (Fan-Wei Meng et al., 2011).
Chemical Reactions and Properties
2,2-Difluoro-1,3-benzodioxole participates in a variety of chemical reactions, underpinning its utility in synthetic chemistry. Its reactivity with different electrophiles and nucleophiles enables the creation of a broad array of derivatives, showcasing its versatile chemical properties. The compound's ability to undergo reactions with organolithium compounds to afford ketones and aldehydes highlights its reactivity and functional group tolerance (Schlosser et al., 2003).
Physical Properties Analysis
The physical properties of 2,2-Difluoro-1,3-benzodioxole, including its crystalline structure and interaction potential, are crucial for understanding its behavior in various conditions. The planarity of the benzodioxole ring system and its interactions, such as hydrogen bonding and π-π stacking, significantly influence its physical state and stability (Fan-Wei Meng et al., 2011).
Aplicaciones Científicas De Investigación
Anticancer and Antibacterial Properties : A derivative, specifically a 2-phenyl 1,3-benzodioxole compound, has been identified for its promising anticancer, antibacterial, and DNA-binding properties, suggesting potential for further development in these domains (Gupta et al., 2016).
Conducting Polymers : Poly(2,2-dimethyl-1,3-benzodioxole) is noted for its low oxidation potential and high electrical conductivity, making it a prospective material for applications like electrodes and batteries (Xu Jing-kun, 2008).
Medicinal and Agrochemical Applications : Fluorinated orthoesters derived from 1,3-benzodioxoles offer high stability and modifiable physicochemical properties, making them suitable candidates for medicinal or agrochemical applications (Röckl et al., 2019).
Photoinitiation for Polymerization : Naphthodioxinone-1,3-benzodioxole serves as a caged one-component Type II photoinitiator for free radical polymerization, crucial for materials science and engineering (Kumbaraci et al., 2012).
Synthesis Methods : Several studies have developed efficient methods for synthesizing various 1,3-benzodioxole derivatives, including 2,2-disubstituted versions, which are significant for various chemical applications (Li et al., 2008; Gorecka et al., 2004).
Atropisomeric Ligands : Novel atropisomeric bisphosphines derived from 2,2-Difluoro-1,3-benzodioxole have been prepared, showing potential as ligands for enantioselective catalysts (Leroux et al., 2004).
Imaging Agents : Carbon-11-labeled CK1 inhibitors, potentially derivable from 2,2-Difluoro-1,3-benzodioxole, show promise as PET radiotracers for imaging of Alzheimer's disease (Gao et al., 2018).
Safety And Hazards
Direcciones Futuras
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . Future research directions include exploring its potential as a drug delivery system, developing more efficient synthesis methods, and determining the optimal dosage and mode of administration.
Propiedades
IUPAC Name |
2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOGZQDAXUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166398 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-benzodioxole | |
CAS RN |
1583-59-1 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)






![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)


![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)


